4-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile
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Overview
Description
4-(6-Morpholino-4-oxo-4H-pyran-2-yl)benzonitrile is a heterocyclic compound that features a pyran ring fused with a morpholine ring and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and dimedone in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(6-Morpholino-4-oxo-4H-pyran-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-(6-Morpholino-4-oxo-4H-pyran-2-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-6-styryl-4H-pyran-2-carbonitriles
- 2-Amino-4H-pyran-3-carbonitrile derivatives
- 4-Hydroxy-2-quinolones
Uniqueness
4-(6-Morpholino-4-oxo-4H-pyran-2-yl)benzonitrile is unique due to the presence of both a morpholine ring and a benzonitrile group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the design of novel therapeutic agents and advanced materials .
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
4-(6-morpholin-4-yl-4-oxopyran-2-yl)benzonitrile |
InChI |
InChI=1S/C16H14N2O3/c17-11-12-1-3-13(4-2-12)15-9-14(19)10-16(21-15)18-5-7-20-8-6-18/h1-4,9-10H,5-8H2 |
InChI Key |
GGAAWYRRMFPEHA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C=C(O2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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